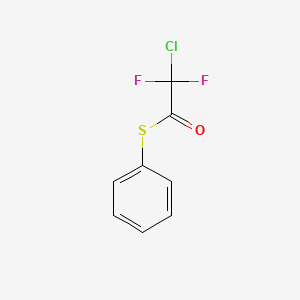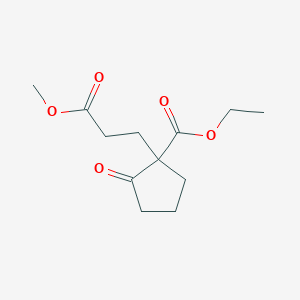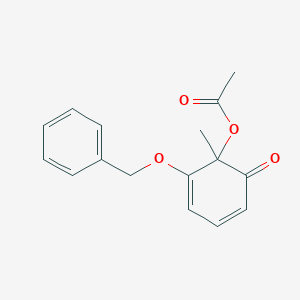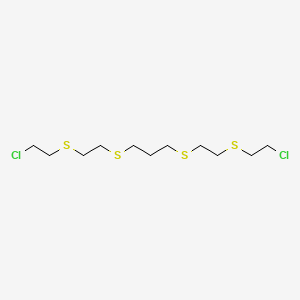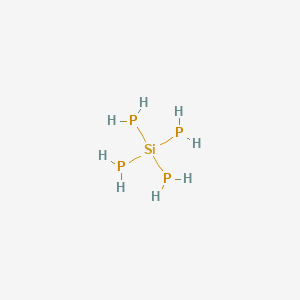
11-(3-Thienyl)undecyltrichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(3-Thienyl)undecyltrichlorosilane is an organosilicon compound characterized by the presence of a thiophene ring attached to an undecyl chain, which is further bonded to a trichlorosilane group. This compound is notable for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface modification and nanotechnology applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Thienyl)undecyltrichlorosilane typically involves the reaction of 11-bromo-1-undecene with thiophene in the presence of a palladium catalyst to form 11-(3-thienyl)undecene. This intermediate is then subjected to hydrosilylation with trichlorosilane to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Análisis De Reacciones Químicas
Types of Reactions: 11-(3-Thienyl)undecyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trichlorosilane group can undergo hydrolysis to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Hydrolysis is typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Silanols and siloxanes.
Aplicaciones Científicas De Investigación
11-(3-Thienyl)undecyltrichlorosilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 11-(3-Thienyl)undecyltrichlorosilane primarily involves the formation of self-assembled monolayers (SAMs) on substrates. The trichlorosilane group reacts with hydroxyl groups on the substrate surface, forming covalent Si-O bonds. This results in a densely packed monolayer with the thiophene rings oriented outward, providing a functional surface for further chemical modifications .
Comparación Con Compuestos Similares
Decyltrichlorosilane: Lacks the thiophene ring, resulting in different surface properties.
16-(3-Thienyl)hexadecyltrichlorosilane: Similar structure but with a longer alkyl chain, affecting the packing density and surface interactions.
Uniqueness: 11-(3-Thienyl)undecyltrichlorosilane is unique due to its specific chain length and the presence of the thiophene ring, which imparts distinct electronic and surface properties. This makes it particularly useful in applications requiring precise surface modifications and functionalization .
Propiedades
Número CAS |
255869-26-2 |
|---|---|
Fórmula molecular |
C15H25Cl3SSi |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
trichloro(11-thiophen-3-ylundecyl)silane |
InChI |
InChI=1S/C15H25Cl3SSi/c16-20(17,18)13-9-7-5-3-1-2-4-6-8-10-15-11-12-19-14-15/h11-12,14H,1-10,13H2 |
Clave InChI |
PZGXPPJWXWJIJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)

![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
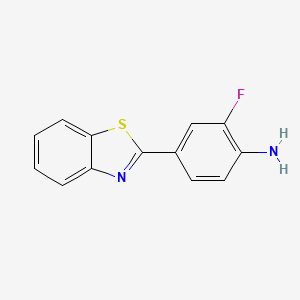
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
